molecular formula C17H18N2O6 B12761487 Butanoic acid, 4-(((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)amino)- CAS No. 104571-62-2

Butanoic acid, 4-(((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)amino)-

Cat. No.: B12761487
CAS No.: 104571-62-2
M. Wt: 346.3 g/mol
InChI Key: RLJKHRQEUNRQRR-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)amino)- is a complex organic compound with a unique structure that includes a quinoline moiety fused with a dioxolo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-(((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)amino)- typically involves multiple stepsThe final step involves the attachment of the butanoic acid moiety through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)amino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Butanoic acid, 4-(((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-(((5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo(4,5-g)quinolin-7-yl)carbonyl)amino)- involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial DNA gyrase .

Properties

CAS No.

104571-62-2

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

4-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]butanoic acid

InChI

InChI=1S/C17H18N2O6/c1-2-19-8-11(17(23)18-5-3-4-15(20)21)16(22)10-6-13-14(7-12(10)19)25-9-24-13/h6-8H,2-5,9H2,1H3,(H,18,23)(H,20,21)

InChI Key

RLJKHRQEUNRQRR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCCCC(=O)O

Origin of Product

United States

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